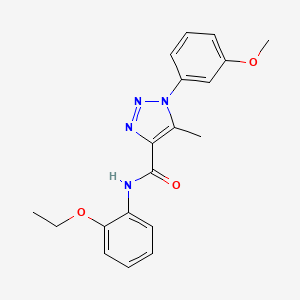![molecular formula C19H22N6O B5593563 2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5593563.png)
2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of complex organic compounds, particularly those containing heterocyclic structures such as pyrazoles, pyrimidines, and benzamides, is crucial for understanding their potential applications in various fields, including medicinal chemistry and material science. These compounds often exhibit interesting chemical and physical properties due to their unique molecular structures.
Synthesis Analysis
Synthesis of related heterocyclic compounds often involves multi-step reactions, starting from basic heterocyclic frameworks and introducing various substituents through reactions such as cyclization, condensation, and functionalization. For example, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates involved pyrimidine ring annulation, demonstrating the complexity of synthesizing such compounds (Dolzhenko et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple ring systems, which can exhibit tautomerism and affect the compound's stability and reactivity. Intramolecular and intermolecular hydrogen bonds often play a significant role in stabilizing these structures, as seen in the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate (Wu et al., 2005).
Chemical Reactions and Properties
Chemical reactivity in these compounds can be influenced by the presence of functional groups such as amides, sulfonamides, and esters. For instance, the use of N-hydroxyamide-containing heterocycles in reactions demonstrated the role of these functional groups in organic synthesis, showing the versatility of heterocyclic compounds in chemical transformations (Katoh et al., 1996).
科学的研究の応用
Synthesis and Biological Evaluation
- Insecticidal and Antibacterial Potential : The synthesis of pyrimidine linked pyrazole heterocyclic compounds and their evaluation against Pseudococcidae insects and selected microorganisms demonstrate their potential as insecticidal and antimicrobial agents (Deohate & Palaspagar, 2020).
- Anticancer and Anti-inflammatory Agents : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown significant anti-inflammatory and analgesic properties, along with COX-2 selectivity indices, offering insights into their therapeutic potential (Abu‐Hashem et al., 2020).
- Antiviral Activities : The development of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable activity against the influenza A virus (H5N1), indicating their potential as antiviral agents (Hebishy et al., 2020).
Chemical Synthesis and Characterization
- Synthesis Techniques : Advanced synthesis techniques, including microwave irradiation and cyclocondensation, have been utilized to create a variety of heterocyclic compounds, highlighting the importance of innovative methods in chemical synthesis and the exploration of new biological activities (Deohate & Palaspagar, 2020).
- Structural Characterization : The detailed characterization of synthesized compounds using spectroscopic methods such as IR, NMR, and mass spectrometry underscores the critical role of structural analysis in understanding the biological properties and potential applications of these compounds (Abu‐Hashem et al., 2020).
特性
IUPAC Name |
2,5-dimethyl-N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-13-4-5-14(2)16(10-13)19(26)21-8-7-20-17-11-18(23-12-22-17)25-9-6-15(3)24-25/h4-6,9-12H,7-8H2,1-3H3,(H,21,26)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUZBMJHZCNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCNC2=CC(=NC=N2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(2'-fluoro-4-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5593496.png)
![3,4-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5593501.png)
![(1S*,5R*)-6-benzyl-3-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593502.png)
![2,4-difluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5593506.png)
![2-(1-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5593523.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5593526.png)
![(1R*,3S*)-7-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5593529.png)
![4-chloro-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5593536.png)
![1-benzyl-3-[(benzylimino)(2-furyl)methyl]-6-(2-furyl)-1,3,5-triazinane-2,4-dithione](/img/structure/B5593557.png)

![4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5593583.png)
![2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B5593591.png)